An In-depth Technical Guide to (S)-5-Allyl-2-oxabicyclo[3.3.0]oct-8-ene: Properties, Synthesis, and Applications
An In-depth Technical Guide to (S)-5-Allyl-2-oxabicyclo[3.3.0]oct-8-ene: Properties, Synthesis, and Applications
For Researchers, Scientists, and Drug Development Professionals
Introduction
(S)-5-Allyl-2-oxabicyclo[3.3.0]oct-8-ene is a chiral bicyclic ether that has garnered interest in the scientific community, particularly in the fields of organic synthesis and medicinal chemistry. Its rigid, stereochemically defined framework, combined with the reactive handles of an allyl group and a double bond within the bicyclic system, makes it a versatile building block and a valuable tool for chiral resolution. This guide provides a comprehensive overview of its chemical properties, a plausible synthetic approach, its reactivity, and its applications, with a focus on its utility for the modern research scientist.
Physicochemical and Spectroscopic Properties
(S)-5-Allyl-2-oxabicyclo[3.3.0]oct-8-ene is a colorless liquid at room temperature.[1] Its key physical and chemical properties are summarized in the table below.
| Property | Value | Reference(s) |
| Molecular Formula | C₁₀H₁₄O | [2][3] |
| Molecular Weight | 150.22 g/mol | [2][3] |
| CAS Number | 1052236-86-8 | [2][3] |
| Appearance | Colorless liquid | [1] |
| Boiling Point | 217.2 ± 7.0 °C (Predicted) | [4] |
| Density | 0.99 ± 0.1 g/cm³ (Predicted) | [4] |
| Refractive Index (n20/D) | 1.497 | [5] |
| Optical Activity ([α]/D) | -108 ± 5° (c = 1 in methanol) | [5] |
| Purity (GC) | ≥97.0% | [5] |
| Enantiomeric Ratio | ≥99.0:1.0 (GC) | [5] |
Spectroscopic Data
-
¹H NMR: The spectrum would be complex due to the rigid bicyclic structure. Key signals would include those for the allyl group's vinyl protons (around 5.0-6.0 ppm) and the double bond within the bicyclic system. The protons on the saturated portion of the rings would appear in the upfield region.
-
¹³C NMR: The spectrum would show ten distinct carbon signals. The carbons of the allyl group's double bond would be in the range of 115-140 ppm, and the carbons of the bicyclic double bond would also be in the olefinic region. The remaining sp³ hybridized carbons would be found in the upfield region.
-
IR Spectroscopy: An observed and calculated VCD and absorbance spectrum has been reported, confirming its chiral nature.[6] Key vibrational bands would include C-H stretching from the alkyl and vinyl groups, C=C stretching for the two double bonds, and a prominent C-O-C stretching band characteristic of the ether linkage.
-
Mass Spectrometry: The molecular ion peak would be observed at m/z = 150.22. Fragmentation patterns would likely involve the loss of the allyl group or cleavage of the bicyclic ether system.
Synthesis of (S)-5-Allyl-2-oxabicyclo[3.3.0]oct-8-ene
While a specific, detailed experimental protocol for the synthesis of (S)-5-Allyl-2-oxabicyclo[3.3.0]oct-8-ene is not widely published, a plausible and efficient enantioselective synthesis can be envisioned starting from readily available chiral precursors, such as derivatives of cyclopentenone. The synthesis of the related 2-oxabicyclo[3.3.0]oct-6-en-3-one, known as the Grieco lactone, is well-established and serves as a good starting point for outlining a potential synthetic route.[7]
A proposed synthetic pathway could involve the following key transformations:
-
Stereoselective Allylation: Introduction of the allyl group at the α-position of a protected cyclopentenone derivative.
-
Reduction and Cyclization: Reduction of a carbonyl group to an alcohol, followed by an intramolecular cyclization to form the bicyclic ether core.
Caption: Proposed synthetic pathway for (S)-5-Allyl-2-oxabicyclo[3.3.0]oct-8-ene.
Chemical Reactivity
The chemical reactivity of (S)-5-Allyl-2-oxabicyclo[3.3.0]oct-8-ene is primarily dictated by the presence of the allyl group and the double bond within the bicyclic system. The ether linkage is generally stable under neutral and basic conditions but can be cleaved under strong acidic conditions.[8]
Reactions of the Allyl Group
The allyl group is a versatile functional handle that can undergo a variety of transformations:[9]
-
Oxidative Cleavage: The double bond of the allyl group can be cleaved using ozonolysis or other strong oxidizing agents to yield an aldehyde.
-
Hydroboration-Oxidation: This reaction would convert the terminal double bond into a primary alcohol, extending the carbon chain.
-
Epoxidation: The double bond can be converted to an epoxide, which can then be opened by various nucleophiles.
-
Heck Coupling: The allyl group can participate in palladium-catalyzed cross-coupling reactions.
Caption: Key reactions of the allyl group in (S)-5-Allyl-2-oxabicyclo[3.3.0]oct-8-ene.
Reactions of the Bicyclic Double Bond
The endocyclic double bond is also susceptible to a range of addition reactions, although its reactivity may be influenced by steric hindrance from the bicyclic framework. Potential transformations include:
-
Hydrogenation: Catalytic hydrogenation would saturate the double bond, yielding the corresponding 2-oxabicyclo[3.3.0]octane derivative.
-
Halogenation: Addition of halogens such as bromine or chlorine across the double bond.
-
Epoxidation: Similar to the allyl group, this double bond can be epoxidized.
Application as a Chiral Derivatizing Agent
One of the primary applications of (S)-5-Allyl-2-oxabicyclo[3.3.0]oct-8-ene is as a chiral derivatizing agent for the resolution of racemic alcohols and thiols.[5] The principle of this application lies in the reaction of the chiral bicyclic ether with a racemic alcohol to form a pair of diastereomers. These diastereomers possess different physical properties and can therefore be separated using standard chromatographic techniques like column chromatography or HPLC.
Experimental Workflow for Chiral Resolution
The following is a generalized protocol for the use of (S)-5-Allyl-2-oxabicyclo[3.3.0]oct-8-ene as a chiral derivatizing agent:
-
Reaction: The racemic alcohol is reacted with (S)-5-Allyl-2-oxabicyclo[3.3.0]oct-8-ene in the presence of a catalytic amount of a protic acid (e.g., PPTS) in an inert solvent like dichloromethane at a reduced temperature.
-
Formation of Diastereomers: The reaction proceeds via the opening of the bicyclic ether and the formation of a new C-O bond with the alcohol, resulting in a mixture of two diastereomers.
-
Separation: The diastereomeric mixture is then separated using silica gel column chromatography or HPLC.
-
Analysis: The separated diastereomers can be analyzed by NMR spectroscopy to confirm their purity. The difference in chemical shifts of the protons and carbons near the stereogenic centers can be used to distinguish between the two diastereomers.[10]
-
Cleavage: The chiral auxiliary can be cleaved under specific conditions to recover the resolved enantiomers of the alcohol.
Caption: Workflow for the chiral resolution of alcohols using (S)-5-Allyl-2-oxabicyclo[3.3.0]oct-8-ene.
Applications in Drug Development
Bicyclic ether scaffolds are of significant interest in medicinal chemistry due to their conformational rigidity, which can lead to improved binding affinity and selectivity for biological targets. The 2-oxabicyclo[3.3.0]octane core, being a structural motif in some natural products, holds potential for the development of novel therapeutic agents.[11] The presence of the allyl group in (S)-5-Allyl-2-oxabicyclo[3.3.0]oct-8-ene provides a convenient point for further functionalization, allowing for the synthesis of a library of derivatives for structure-activity relationship (SAR) studies.
While specific examples of drugs derived directly from this compound are not prominent in the literature, its utility as a chiral building block allows for the synthesis of enantiomerically pure compounds, which is a critical aspect of modern drug development.
Conclusion
(S)-5-Allyl-2-oxabicyclo[3.3.0]oct-8-ene is a valuable chiral molecule with a unique combination of structural features. Its rigid bicyclic framework and reactive functional groups make it a useful tool for organic synthesis, particularly for the resolution of racemic mixtures. While detailed spectroscopic and synthetic data remain somewhat elusive in publicly accessible literature, its commercial availability and the principles of organic chemistry allow for a clear understanding of its properties and potential applications. For researchers in drug discovery and development, this compound represents a versatile platform for the synthesis of novel, stereochemically defined molecules with potential biological activity.
References
Sources
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